4-Hydroxy-1H-indole-7-carboxamide
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Overview
Description
“4-Hydroxy-1H-indole-7-carboxamide” is a compound that has been used in the preparation of small molecules targeting the interaction between HIV-1 integrase and LEDGF/p75 cofactor . It’s also used for R&D purposes .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Scientific Research Applications
Synthesis of Functionalized Indoles : Synthetic approaches have been developed for 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, which are useful intermediates in medicinal chemistry research (Grant et al., 2011).
Selective Sensing of Li+ : A coumarin-indole dyad was synthesized for the selective sensing of lithium ions in organo-aqueous media, demonstrating remarkable specificity towards Li+ over other metal ions (Kumari et al., 2016).
Allosteric Modulation of Cannabinoid Receptor 1 (CB1) : Research on indole-2-carboxamides has shown key structural requirements for allosteric modulation of CB1, a cannabinoid receptor. This includes a critical chain length at the C3-position and an electron-withdrawing group at the C5-position (Khurana et al., 2014).
Rh(III)-Catalyzed Selective Coupling : A Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids has been reported, enabling diverse product formation and revealing insights into the mechanism of C-H activation and electrophilic addition (Zheng et al., 2014).
Inhibition of Prostaglandin Synthetase and Platelet Aggregation : Indoles containing a trifluoroethyl side chain, like 3-Phenyl-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]indole-2-carbonitrile, have been found potent in inhibiting prostaglandin synthetase and platelet aggregation (Fahrenholtz et al., 1979).
Anticancer Evaluation : Novel indole derivatives linked to the pyrazole moiety have been developed as antitumor agents, displaying significant cytotoxicity against various human cancer cell lines (Hassan et al., 2021).
Palladium-Catalyzed Intramolecular Cyclization : Studies on indole 2-carboxamide derivatives have led to the development of beta-carbolinones or pyrazino[1,2-a]indoles through palladium-catalyzed intramolecular cyclization, revealing complete regioselectivity under different reaction conditions (Abbiati et al., 2003).
Metabolism and Disposition Studies : Research into the metabolism and disposition of N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, a γ-aminobutyric acid type A receptor partial agonist, has provided insights into its oral clearance and biotransformation pathways in humans (Shaffer et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-hydroxy-1H-indole-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-9(13)6-1-2-7(12)5-3-4-11-8(5)6/h1-4,11-12H,(H2,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZYEXUKYIANHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677822 |
Source
|
Record name | 4-Hydroxy-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1H-indole-7-carboxamide | |
CAS RN |
1211594-40-9 |
Source
|
Record name | 4-Hydroxy-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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